VK3-9
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Overview
Description
Preparation Methods
VK3-9 can be synthesized through the thiolation of 1,4-naphthohydroquinones with primary aryl and alkyl thiols using laccase as a catalyst . This method involves the reaction of 1,4-naphthohydroquinone with thiols under specific conditions to produce the desired compound. Industrial production methods for Vitamin K analogues, including this compound, often involve microbial fermentation, which is a more sustainable process compared to natural extraction and chemical synthesis .
Chemical Reactions Analysis
VK3-9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include laccase for thiolation and other catalysts for oxidation and reduction reactions . Major products formed from these reactions include 1,4-naphthoquinone-sulfides and other derivatives that exhibit potent biological activities .
Scientific Research Applications
VK3-9 has been extensively studied for its anticancer properties. It has shown potent cytostatic effects against various cancer cell lines, including renal, melanoma, breast, cervical, prostate, and liver cancer cells . The compound produces reactive oxygen species and disrupts the mitochondrial membrane potential, leading to apoptosis in cancer cells . Additionally, this compound has been investigated for its potential to inhibit amyloid-beta aggregation, which is associated with Alzheimer’s disease . This compound has also shown promise in reducing free radicals and protecting cells against amyloid-beta-induced toxicity .
Mechanism of Action
VK3-9 exerts its effects by producing reactive oxygen species and disrupting the mitochondrial membrane potential in cancer cells, leading to apoptosis . The compound activates caspases, which are enzymes involved in the apoptotic pathway . In the context of Alzheimer’s disease, this compound inhibits amyloid-beta aggregation and reduces free radicals, thereby protecting cells from toxicity .
Comparison with Similar Compounds
VK3-9 is a derivative of Vitamin K3 (menadione), which is known for its anticancer activity . Other similar compounds include Vitamin K1 (phylloquinone) and Vitamin K2 (menaquinone), which differ in their aliphatic side chains attached to the 3-position of the naphthoquinone ring . While Vitamin K1 and Vitamin K2 are primarily known for their roles in blood clotting and bone health, this compound and other Vitamin K3 analogues have shown more potent anticancer activities .
Properties
CAS No. |
72775-91-8 |
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Molecular Formula |
C14H14O4S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
2-(2,3-dihydroxypropylsulfanyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O4S/c1-8-12(17)10-4-2-3-5-11(10)13(18)14(8)19-7-9(16)6-15/h2-5,9,15-16H,6-7H2,1H3 |
InChI Key |
NJJAOZZTWPVIAQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SCC(CO)O |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SCC(CO)O |
Synonyms |
2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthalenedione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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